4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid
Overview
Description
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane ring with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under specific reaction conditions, including the presence of a radical initiator and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and phenyl ring but differs in its functional groups and overall structure.
4-(Trifluoromethyl)phenol: Another similar compound with a trifluoromethyl group attached to a phenyl ring, but with a hydroxyl group instead of a carboxylic acid.
Uniqueness: 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is unique due to the presence of both the oxane ring and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly versatile for various applications in research and industry .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-2-10(8-11)9-13(12(18)19)4-6-20-7-5-13/h1-3,8H,4-7,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYIVVOQISPVGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139608 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-63-8 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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